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Compound of Interest

Compound Name: 2-Bromo-N-phenylbenzamide

Cat. No.: B078215

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical
characteristics of 2-Bromo-N-phenylbenzamide. The information is compiled from various
chemical data sources and is presented for use in research and development settings.

Core Physical Properties

The fundamental physical properties of 2-Bromo-N-phenylbenzamide are summarized in the
table below. These values are crucial for handling, formulation, and experimental design.

Property Value

Molecular Formula C13H10BrNO

Molecular Weight 276.13 g/mol

Boiling Point 306.5°C at 760 mmHg
Flash Point 139.2°C

Density 1.496 g/cm3

Refractive Index 1.665

Vapor Pressure 0.000769 mmHg at 25°C
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Spectroscopic Data

While experimental spectra for 2-Bromo-N-phenylbenzamide are not widely available in the
searched literature, the expected spectral characteristics can be inferred from its structure and
data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show signals in the aromatic region
(approximately 7.0-8.5 ppm). The protons on the phenyl ring attached to the nitrogen will
likely appear as a multiplet, as will the protons on the brominated benzoyl group. The amide
proton (N-H) will appear as a broad singlet, and its chemical shift will be dependent on the
solvent and concentration.

e 13C NMR: The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms
in the molecule, assuming no coincidental overlap. The carbonyl carbon of the amide will
have a characteristic chemical shift in the range of 165-170 ppm. The remaining signals will
be in the aromatic region (approximately 120-140 ppm). The carbon atom bonded to the
bromine will be influenced by the halogen's electronegativity and isotopic abundance.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3300-3500 Medium

Aromatic C-H Stretch 3000-3100 Medium

Amide C=0 Stretch 1630-1680 Strong

Aromatic C=C Stretch 1450-1600 Medium-Strong

C-N Stretch 1250-1350 Medium

C-Br Stretch 500-650 Medium-Strong
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. The electron ionization (EI) mass spectrum of 2-Bromo-N-phenylbenzamide is
expected to show a molecular ion peak (M*) at m/z 275 and a significant M+2 peak at m/z 277
with approximately equal intensity, which is characteristic of a compound containing one
bromine atom.

Expected Fragmentation Pattern:

[M]*: Molecular ion at m/z 275/277.

[M-Br]*: Loss of the bromine atom, resulting in a fragment at m/z 196.

[C7H4BrO]*: Cleavage of the amide bond, yielding the 2-bromobenzoyl cation at m/z
183/185.

[CeHsNH]*: Fragment corresponding to the aniline radical cation at m/z 92.

[CeHs]*: Phenyl cation at m/z 77.

Experimental Protocols

This section outlines general methodologies for the synthesis and characterization of 2-Bromo-
N-phenylbenzamide.

Synthesis of 2-Bromo-N-phenylbenzamide

A common method for the synthesis of N-substituted benzamides is the reaction of a benzoyl
chloride with an amine.[1][2]

Procedure:

o Preparation of 2-Bromobenzoyl Chloride: 2-Bromobenzoic acid is refluxed with an excess of
thionyl chloride (SOCIz2) for 2-3 hours. The excess thionyl chloride is then removed by
distillation under reduced pressure to yield crude 2-bromobenzoyl chloride.
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o Amidation Reaction: The crude 2-bromobenzoyl chloride is dissolved in a suitable anhydrous
solvent (e.g., dichloromethane or THF) and cooled in an ice bath.[1]

e A solution of aniline in the same solvent is added dropwise to the stirred solution of 2-
bromobenzoyl chloride. An equivalent of a non-nucleophilic base, such as triethylamine or
pyridine, is often added to scavenge the HCI byproduct.

e The reaction mixture is stirred at room temperature for several hours until completion, which
can be monitored by thin-layer chromatography (TLC).[3]

o Work-up and Purification: The reaction mixture is washed successively with dilute HCI, dilute
NaHCOs solution, and brine. The organic layer is dried over anhydrous sodium sulfate and
the solvent is evaporated. The resulting crude product can be purified by recrystallization
from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica

gel.[3][4]

Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra can be recorded on a spectrometer, such as a
Bruker DRX 500-AVANCE FT-NMR instrument.[3] Samples are typically dissolved in a
deuterated solvent like chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de), with
tetramethylsilane (TMS) as an internal standard.

¢ IR Spectroscopy: IR spectra can be obtained using an FT-IR spectrometer, such as a
Shimadzu 8400s.[3] The sample can be prepared as a KBr disc or analyzed as a thin film.

e Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) can be performed on
an instrument like an Agilent HP-5890 with an HP-5973 Mass Selective Detector (El).[5] The
sample is introduced into the GC, separated on a capillary column, and then ionized and
detected by the mass spectrometer.

Visualization of Synthetic Pathway

The following diagram illustrates a typical synthetic route for 2-Bromo-N-phenylbenzamide.
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Caption: Synthetic pathway for 2-Bromo-N-phenylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 2-Bromo-
N-phenylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078215#physical-characteristics-of-2-bromo-n-
phenylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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